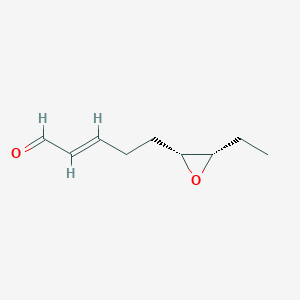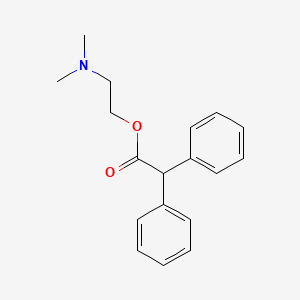
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester is a chemical compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a diphenyl group and a dimethylaminoethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of acetic acid with 2-(dimethylamino)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing by-products and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.
科学的研究の応用
Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The ester is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The diphenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
Acetic acid, 2-(dimethylamino)ethyl ester: This compound lacks the diphenyl group and has different chemical properties and applications.
Diphenylacetic acid: This compound has a similar diphenyl group but lacks the ester functionality, leading to different reactivity and uses.
2-(Dimethylamino)ethyl acetate: This ester has a simpler structure and is used in different contexts compared to acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester.
Uniqueness
This compound is unique due to the presence of both the diphenyl group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
特性
CAS番号 |
2618-50-0 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C18H21NO2/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
InChIキー |
DUHVHRGNHUTXDR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

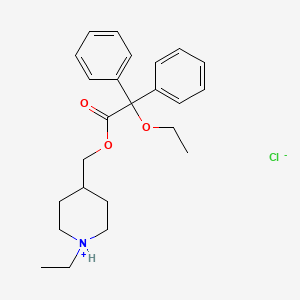
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
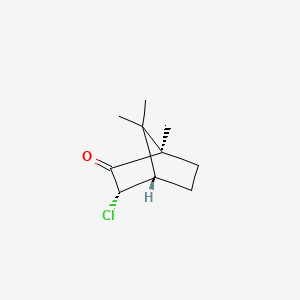
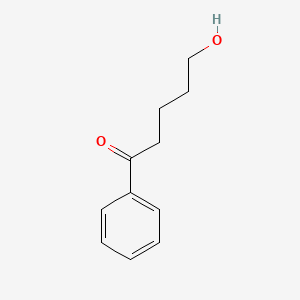

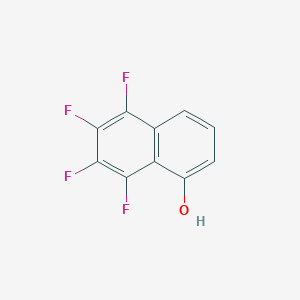
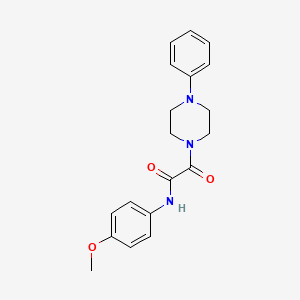

![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
